2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridazine ring fused with a thiophene ring, connected via a thioacetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-(thiophen-2-yl)pyridazin-3-amine with thioacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, its cytotoxic activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes essential for cancer cell survival. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide: Similar structure but with a pyrazole ring instead of thiophene.
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide: Contains an imidazo[2,1-b]thiazole scaffold.
Uniqueness
2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide is unique due to the presence of both thiophene and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C10H9N3OS2 |
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Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H9N3OS2/c11-9(14)6-16-10-4-3-7(12-13-10)8-2-1-5-15-8/h1-5H,6H2,(H2,11,14) |
InChI Key |
CSMMQPXFESQUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)N |
Origin of Product |
United States |
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